molecular formula C26H17BrN2OS B11549208 (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B11549208
M. Wt: 485.4 g/mol
InChI Key: MVOOLEIAFQZPOZ-UHFFFAOYSA-N
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Description

2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a bromobenzoyl group and two phenyl groups attached to the thienopyridine structure. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where a bromobenzoyl chloride reacts with the thienopyridine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through a Suzuki-Miyaura coupling reaction, where phenylboronic acid reacts with the thienopyridine core in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-OL: Similar structure but with a hydroxyl group instead of an amine.

    2-(4-CHLOROBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(4-BROMOBENZOYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromobenzoyl group and the thienopyridine core makes it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C26H17BrN2OS

Molecular Weight

485.4 g/mol

IUPAC Name

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C26H17BrN2OS/c27-19-13-11-18(12-14-19)24(30)25-23(28)22-20(16-7-3-1-4-8-16)15-21(29-26(22)31-25)17-9-5-2-6-10-17/h1-15H,28H2

InChI Key

MVOOLEIAFQZPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CC=C5

Origin of Product

United States

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